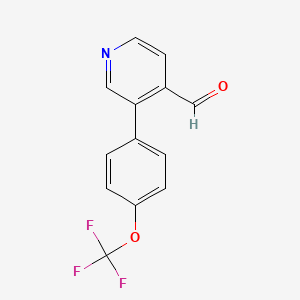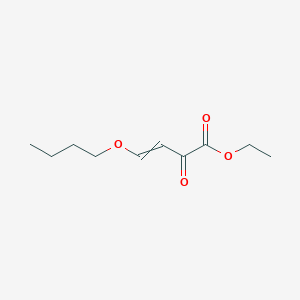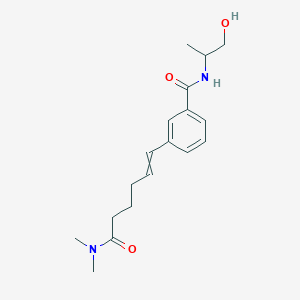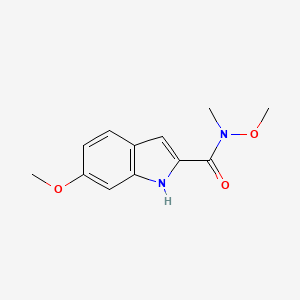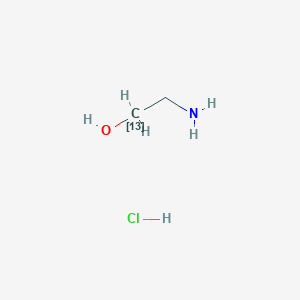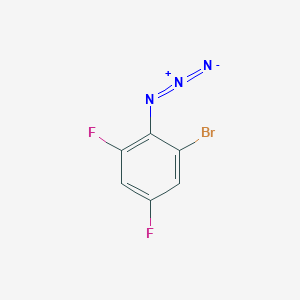![molecular formula C23H34O2 B14080064 3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 51768-60-6](/img/structure/B14080064.png)
3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-8-tetrahydrocannabiphorol (Delta8-THCP) is a psychoactive cannabinoid found in the Cannabis plantDelta8-THCP is known for its psychoactive effects, which are similar to those of Delta9-THC but are generally considered to be less potent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Delta8-THCP is typically synthesized from cannabidiol (CBD) through a series of chemical reactions. The process often involves the use of solvents and catalysts to facilitate the conversion. One common method involves the use of activated carbon and bleaching clay, although this method has been found to produce impurities . More advanced methods involve solvent reflux and proprietary solvent-based processes to achieve higher purity and potency .
Industrial Production Methods: Industrial production of Delta8-THCP involves large-scale extraction and purification processes. Techniques such as CO2 extraction and distillation are commonly used to isolate and purify the compound. These methods ensure that the final product is free from contaminants and meets regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Delta8-THCP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of Delta8-THCP include acids, bases, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving Delta8-THCP include various isomers and analogs of THC. These products are often tested for their psychoactive properties and potential therapeutic benefits .
Aplicaciones Científicas De Investigación
Delta8-THCP has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cannabinoids. In biology and medicine, it is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects . Industrial applications include its use in the production of various cannabis-based products .
Mecanismo De Acción
Delta8-THCP exerts its effects by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The binding of Delta8-THCP to these receptors leads to the activation of signaling pathways that result in its psychoactive and therapeutic effects .
Comparación Con Compuestos Similares
Delta8-THCP is often compared to other cannabinoids such as Delta9-THC and tetrahydrocannabiphorol (THCP). While Delta9-THC is more potent and widely studied, Delta8-THCP is known for its milder effects and better stability . THCP, on the other hand, is a newly discovered cannabinoid that is believed to be even more potent than Delta9-THC
List of Similar Compounds:- Delta-9-tetrahydrocannabinol (Delta9-THC)
- Tetrahydrocannabiphorol (THCP)
- Cannabidiol (CBD)
- Cannabigerol (CBG)
Propiedades
Número CAS |
51768-60-6 |
|---|---|
Fórmula molecular |
C23H34O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h11,14-15,18-19,24H,5-10,12-13H2,1-4H3/t18-,19-/m1/s1 |
Clave InChI |
RGXKCMQANRHRCO-RTBURBONSA-N |
SMILES isomérico |
CCCCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


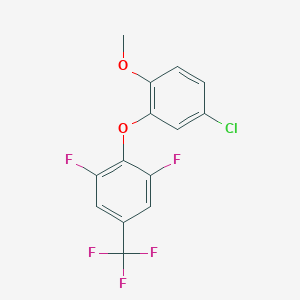
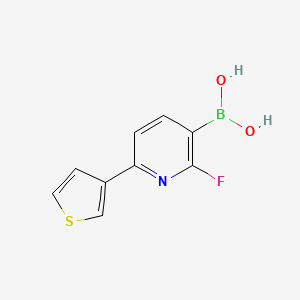
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
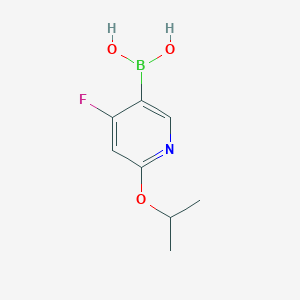
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
